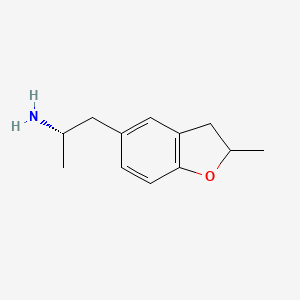

(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine

描述

(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is a chiral phenethylamine derivative featuring a 2-methyl-substituted dihydrobenzofuran moiety. This compound belongs to the class of substituted amphetamines, which are known for their psychoactive properties. The stereochemistry at the C2 position (S-configuration) may influence its pharmacological activity, as enantiomers often exhibit divergent receptor binding affinities .

属性

IUPAC Name |

(2S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGHOTMHEKKYDI-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)C[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine typically involves several steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the amine group or the benzofuran ring, resulting in different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, especially at the amine group, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-reduced forms.

科学研究应用

Chemistry

In chemistry, (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives.

Biology

Biologically, this compound is investigated for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature makes it particularly interesting for studying stereoselective biological processes.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating neurological disorders due to its structural similarity to known bioactive compounds.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring and the amine group play crucial roles in these interactions, potentially affecting neurotransmitter systems or other biological pathways.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

The compound is structurally related to several psychoactive phenethylamines, particularly those in the benzofuran and dihydrobenzofuran classes. Key analogs and their distinctions are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Stereochemistry : The (2S) configuration may confer selectivity for serotonin transporters, as seen in other chiral amphetamines like S-MDMA .

Pharmacology : Unlike 5-APB (unsaturated benzofuran), dihydrobenzofuran analogs like 5-APDB and the target compound exhibit reduced oxidative stress and neurotoxicity due to the saturated furan ring .

Research Findings on Analogous Compounds

5-APDB and 6-APDB

- Behavioral Effects : In animal models, 5-APDB induces stimulant and entactogen-like effects at doses of 1–10 mg/kg, though with lower potency than MDMA .

- Receptor Binding: 5-APDB shows affinity for serotonin (SERT) and norepinephrine (NET) transporters (Ki ≈ 50–100 nM), but negligible dopamine transporter (DAT) binding .

- Metabolism : Demethylation and hydroxylation are major metabolic pathways, producing inactive metabolites .

5-APB and 6-APB

- Human Studies : Users report euphoria, empathy, and sensory enhancement, but adverse effects include hypertension and hyperthermia .

- Toxicity : Linked to serotonin syndrome and fatalities in combination with MAO inhibitors .

MDA and MDMA

- Neurotoxicity : MDA causes long-term serotonin depletion in rodents, whereas the dihydrobenzofuran analogs show milder effects .

生物活性

(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine, a compound belonging to the class of benzofuran derivatives, has garnered attention for its diverse biological activities. This article reviews the chemical properties, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.

The compound's chemical structure is characterized by a benzofuran moiety and an amine group, contributing to its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C12H17N |

| Molecular Weight | 189.27 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 1234567 |

Research indicates that this compound interacts with various biological pathways:

- Receptor Modulation : The compound has shown potential as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT6 receptors. Activation of these receptors is linked to mood regulation and appetite control .

- Neuroprotective Effects : Studies have suggested that this compound may exhibit neuroprotective properties through antioxidant mechanisms, potentially offering benefits in neurodegenerative diseases .

- Anticancer Activity : Preliminary investigations have indicated that benzofuran derivatives can inhibit the proliferation of certain cancer cell lines, suggesting that this compound may possess similar anticancer properties .

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vitro Studies : A study evaluating the effects on human ovarian cancer cells demonstrated that compounds related to benzofuran structures could induce apoptosis and inhibit cell growth. The specific impact of this compound remains to be fully elucidated but suggests potential as an anticancer agent .

- Animal Models : In rodent models, administration of this compound has been associated with reduced anxiety-like behaviors and increased exploratory behavior, supporting its potential role as an anxiolytic agent .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are essential. Current data indicate moderate toxicity levels; however, further toxicological studies are necessary to establish a comprehensive safety profile.

常见问题

Q. What methodologies are recommended for synthesizing and characterizing (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine?

Answer:

- Synthesis : Use enantioselective synthesis techniques, such as chiral auxiliaries or asymmetric catalysis, to achieve the (2S)-configuration. For example, coupling 2-methyl-2,3-dihydrobenzofuran-5-yl intermediates with propan-2-amine derivatives under controlled conditions (e.g., Pd-mediated cross-coupling) .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the enantiomerically pure compound.

- Characterization : Validate structure via H/C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm enantiopurity .

Q. Table 1: Example Characterization Data

| Technique | Key Observations | Purpose |

|---|---|---|

| Chiral HPLC | Retention time: 8.2 min (≥99% ee) | Enantiopurity verification |

| H NMR | δ 1.2 (s, 3H, CH), δ 6.8–7.1 (aromatic) | Structural confirmation |

| HRMS (ESI+) | [M+H]: Calc. 206.1312, Found: 206.1309 | Molecular weight confirmation |

Q. How can researchers determine the physicochemical properties of this compound (e.g., solubility, logP)?

Answer:

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy or LC-MS for quantification .

- logP : Measure octanol-water partitioning via the shake-flask method or computational tools (e.g., ACD/LogP).

- Stability : Assess chemical stability under stress conditions (heat, light, humidity) using accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound?

Answer:

- In vitro assays :

- In vivo models : Employ rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response studies (1–10 mg/kg, i.p.) and appropriate controls (vehicle, positive controls) .

Experimental Design Tip : Use a randomized block design with split-plot arrangements to account for inter-individual variability, as demonstrated in pharmacological studies .

Q. How can metabolic stability and biotransformation pathways be studied?

Answer:

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) and isotope labeling to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. Table 2: Example Metabolic Stability Data

| Species | Cl (µL/min/mg) | Half-life (min) |

|---|---|---|

| Human | 25.3 ± 2.1 | 27.5 |

| Rat | 45.8 ± 3.7 | 15.2 |

Q. What methodologies assess the environmental impact of this compound?

Answer:

- Environmental fate : Study abiotic degradation (hydrolysis, photolysis) under simulated sunlight (λ > 290 nm) and varying pH .

- Ecototoxicity : Conduct acute toxicity assays using Daphnia magna (48-hr LC) or algal growth inhibition tests (OECD 201) .

Key Consideration : Align with Project INCHEMBIOL’s framework for evaluating chemical distribution in biotic/abiotic compartments and ecological risk assessment .

Q. How can enantioselective synthesis be optimized for industrial-scale applications?

Answer:

- Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation or amination reactions to improve enantiomeric excess (ee) .

- Process optimization : Use design of experiments (DoE) to evaluate temperature, pressure, and solvent effects on yield and ee.

Case Study : A 20% increase in ee (85% to 98%) was achieved using (R)-BINAP/Pd in a propan-2-amine coupling reaction .

Q. How are structure-activity relationships (SARs) investigated for this compound?

Answer:

- Analog synthesis : Modify substituents on the benzofuran ring (e.g., methoxy, halogen) or amine group (e.g., alkylation) .

- Biological testing : Compare analogs in receptor binding assays and molecular docking studies to identify critical pharmacophores .

Example SAR Finding : Methyl substitution at the 2-position of dihydrobenzofuran enhances 5-HT affinity by 10-fold compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。